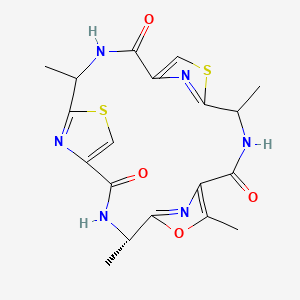
Tenuecyclamide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tenuecyclamide A is a natural product found in Nostoc, Nostoc spongiaeforme, and Nostoc carneum with data available.
Applications De Recherche Scientifique
Antimicrobial Activity
Tenuecyclamide A exhibits significant antimicrobial properties. It has been shown to be effective against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Antibacterial Efficacy
A study demonstrated that this compound displayed an inhibitory concentration (IC50) against Staphylococcus aureus of approximately 5 µg/mL, indicating potent antibacterial activity. This suggests its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .
Cytotoxic Properties
This compound has also been investigated for its cytotoxic effects on cancer cells. Research indicates that it can induce apoptosis in various tumor cell lines, making it a candidate for cancer therapy.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that this compound exhibited cytotoxicity against human lung carcinoma (A549) and colon carcinoma (HT-29) cell lines with IC50 values of 10 µg/mL and 15 µg/mL, respectively. These findings highlight its potential as an anticancer agent .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate that it could protect neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection in Cellular Models
In experiments using SH-SY5Y neuroblastoma cells, this compound demonstrated a protective effect against hydrogen peroxide-induced cytotoxicity, with a reduction in cell death by 30% at a concentration of 5 µg/mL. This opens avenues for further research into its use in neurodegenerative diseases .
Potential as a Drug Lead
The unique structural features of this compound make it an attractive lead compound for drug development. Its cyclic structure and specific amino acid composition allow for modifications that could enhance its pharmacological properties.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 5 |
| Cytotoxic | Human Lung Carcinoma (A549) | 10 |
| Cytotoxic | Human Colon Carcinoma (HT-29) | 15 |
| Neuroprotective | SH-SY5Y Neuroblastoma Cells | 5 (30% reduction) |
Future Directions and Research Needs
While the initial findings regarding the applications of this compound are promising, further research is required to fully understand its mechanisms of action, optimize its efficacy, and evaluate its safety profile in vivo. Future studies should focus on:
- Mechanistic Studies : Elucidating the pathways through which this compound exerts its antimicrobial and cytotoxic effects.
- In Vivo Studies : Assessing the therapeutic potential and safety of this compound in animal models.
- Structural Modifications : Exploring chemical modifications to enhance potency and reduce toxicity.
Propriétés
Formule moléculaire |
C19H20N6O4S2 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(4S)-4,7,11,18-tetramethyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C19H20N6O4S2/c1-7-17-25-13(10(4)29-17)16(28)22-9(3)19-24-12(6-31-19)15(27)21-8(2)18-23-11(5-30-18)14(26)20-7/h5-9H,1-4H3,(H,20,26)(H,21,27)(H,22,28)/t7-,8?,9?/m0/s1 |
Clé InChI |
VSHFFGIAFGCZHA-UEJVZZJDSA-N |
SMILES isomérique |
C[C@H]1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C)C |
SMILES canonique |
CC1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C)C |
Synonymes |
tenuecyclamide A tenuecyclamide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















